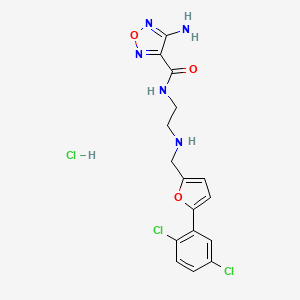

C16H16Cl3N5O3

Beschreibung

Die Verbindung mit der Summenformel C16H16Cl3N5O3 ist ein komplexes organisches Molekül, das in verschiedenen wissenschaftlichen Bereichen großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die mehrere funktionelle Gruppen umfasst, die zu ihren einzigartigen chemischen Eigenschaften und ihrer Reaktivität beitragen.

Eigenschaften

Molekularformel |

C16H16Cl3N5O3 |

|---|---|

Molekulargewicht |

432.7 g/mol |

IUPAC-Name |

4-amino-N-[2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C16H15Cl2N5O3.ClH/c17-9-1-3-12(18)11(7-9)13-4-2-10(25-13)8-20-5-6-21-16(24)14-15(19)23-26-22-14;/h1-4,7,20H,5-6,8H2,(H2,19,23)(H,21,24);1H |

InChI-Schlüssel |

HYBYKIYJWXIMOF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von C16H16Cl3N5O3 beinhaltet in der Regel mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die Behandlung von substituierten Aryl- oder Heterlylaminen mit Alkylcyanoacetaten unter verschiedenen Reaktionsbedingungen. So kann beispielsweise die direkte Behandlung verschiedener Amine mit Methylcyanoacetat ohne Lösungsmittel bei Raumtemperatur die Zielverbindung ergeben . Eine weitere Methode umfasst das Rühren von Ethylcyanoacetat mit Aminen bei 70 °C für 6 Stunden, gefolgt von Rühren bei Raumtemperatur über Nacht .

Industrielle Produktionsmethoden

Die industrielle Produktion von C16H16Cl3N5O3 erfolgt häufig in großen Reaktoren, in denen die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsparametern, wie Temperatur und Druck, sind entscheidend für die Skalierung des Produktionsprozesses.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

C16H16Cl3N5O3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Forschung wird betrieben, um ihr Potenzial als therapeutisches Mittel zur Behandlung verschiedener Krankheiten zu untersuchen.

Industrie: Sie wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Mechanismus, durch den C16H16Cl3N5O3 seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu einer Kaskade biochemischer Ereignisse führt, die zu den beobachteten Wirkungen führen. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.

Wissenschaftliche Forschungsanwendungen

C16H16Cl3N5O3: has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Wirkmechanismus

The mechanism by which C16H16Cl3N5O3 exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

C16H16Cl3N5O3 kann mit anderen ähnlichen Verbindungen verglichen werden, um ihre Einzigartigkeit hervorzuheben:

Ähnliche Verbindungen: Verbindungen mit ähnlichen Strukturen umfassen andere Cyanoacetamiderivate und substituierte Arylamine.

Einzigartigkeit: Das Vorhandensein mehrerer funktioneller Gruppen in C16H16Cl3N5O3 ermöglicht eine Vielzahl chemischer Reaktionen und Anwendungen, wodurch es zu einer vielseitigen Verbindung in verschiedenen Bereichen wird .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.